molecular formula C20H31N3O5S B2837665 N1-isobutyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872976-10-8

N1-isobutyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2837665
CAS No.: 872976-10-8
M. Wt: 425.54
InChI Key: ZACILRJEWDXKRW-UHFFFAOYSA-N
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Description

N1-isobutyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound known for its unique structural characteristics and diverse applications in scientific research. This compound features a mesitylsulfonyl group attached to an oxazinan ring, which is further connected to an oxalamide moiety. Its intricate structure allows it to participate in various chemical reactions, making it valuable in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isobutyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:

  • Formation of the Oxazinan Ring: : The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a sulfonyl chloride, such as mesitylsulfonyl chloride. This step requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Attachment of the Oxalamide Group: : The oxalamide moiety is introduced by reacting the oxazinan intermediate with oxalyl chloride, followed by the addition of isobutylamine. This step is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N1-isobutyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

  • Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce the oxalamide group to corresponding amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the mesitylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N1-isobutyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The mesitylsulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The oxazinan ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-isobutyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide: Similar structure but with a phenylsulfonyl group instead of a mesitylsulfonyl group.

    N-Isobutyl-N’-{[3-(2-thienylsulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide: Contains a thienylsulfonyl group and an ethanediamide moiety.

Uniqueness

N1-isobutyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to the presence of the mesitylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

N'-(2-methylpropyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O5S/c1-13(2)11-21-19(24)20(25)22-12-17-23(7-6-8-28-17)29(26,27)18-15(4)9-14(3)10-16(18)5/h9-10,13,17H,6-8,11-12H2,1-5H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACILRJEWDXKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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